molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B566877
CAS RN: 1228666-30-5
M. Wt: 150.156
InChI Key: VUPPZIXSDNWZIT-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a fluorinated building block . It has the empirical formula C8H7FN2 and a molecular weight of 150.15 . It is a solid compound .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds . Subsequently, these compounds in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux underwent a reduction reaction .


Molecular Structure Analysis

The SMILES string for 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is Cc1c(F)cnc2[nH]ccc12 . The InChI is 1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .


Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 150.15 .

Scientific Research Applications

Building Blocks in Chemical Synthesis

“5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” is used as a building block in chemical synthesis . It’s a part of the Fluorinated Building Blocks category, which are often used in the synthesis of complex organic molecules .

Fibroblast Growth Factor Receptor Inhibitors

This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

One of the derivatives of “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, compound 4h, has shown potential in breast cancer treatment . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Blood Glucose Reduction

Compounds related to “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Carbonic Anhydrase IX Inhibitors

Derivatives of pyridyl-indole-based heteroaryl chalcone, which include “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, have been introduced as carbonic anhydrase IX inhibitors . These inhibitors have potential as anticancer agents .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes pictograms GHS05,GHS07, signal word Danger, and hazard statements H302 - H318 .

properties

IUPAC Name

5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPZIXSDNWZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678428
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228666-30-5
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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